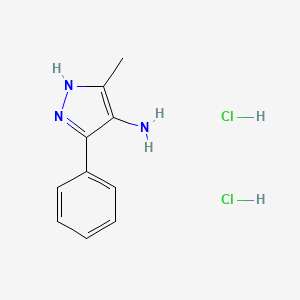

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido (3S,4S)-4-((terc-butoxicarbonil)amino)-1-metilpirrolidin-3-carboxílico es un compuesto que pertenece a la clase de los aminoácidos. Se caracteriza por la presencia de un grupo protector terc-butoxicarbonil (Boc), que se utiliza comúnmente en la síntesis orgánica para proteger los grupos amino durante las reacciones químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido (3S,4S)-4-((terc-butoxicarbonil)amino)-1-metilpirrolidin-3-carboxílico suele implicar la protección del grupo amino con un grupo terc-butoxicarbonil. Un método común implica la reacción del aminoácido correspondiente con dicarbonato de di-terc-butilo (Boc2O) en presencia de una base como la trietilamina. La reacción se suele llevar a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente. El producto resultante se purifica entonces utilizando técnicas estándar como la recristalización o la cromatografía .

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para aumentar la eficiencia y la escalabilidad. Se han desarrollado sistemas de microreactores de flujo para introducir el grupo terc-butoxicarbonil en varios compuestos orgánicos, proporcionando un proceso más eficiente y sostenible en comparación con los métodos tradicionales por lotes .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido (3S,4S)-4-((terc-butoxicarbonil)amino)-1-metilpirrolidin-3-carboxílico se somete a varios tipos de reacciones químicas, incluyendo:

Reacciones de sustitución: El grupo Boc puede eliminarse en condiciones ácidas, como el tratamiento con ácido trifluoroacético, para producir el aminoácido libre.

Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento peptídico, en las que el grupo amino reacciona con ácidos carboxílicos o sus derivados para formar enlaces amida.

Reactivos y condiciones comunes

Ácido trifluoroacético: Se utiliza para la desprotección del grupo Boc.

Reactivos de acoplamiento: Como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt) para la síntesis de péptidos.

Principales productos formados

Aminoácido desprotegido: Tras la eliminación del grupo Boc.

Péptidos: Formados a través de reacciones de acoplamiento con otros aminoácidos o péptidos.

Aplicaciones de la investigación científica

El ácido (3S,4S)-4-((terc-butoxicarbonil)amino)-1-metilpirrolidin-3-carboxílico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de péptidos y otras moléculas complejas.

Biología: Se emplea en el estudio de la estructura y función de las proteínas mediante la síntesis de péptidos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales

Aplicaciones Científicas De Investigación

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of protein structure and function through peptide synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

El mecanismo de acción del ácido (3S,4S)-4-((terc-butoxicarbonil)amino)-1-metilpirrolidin-3-carboxílico implica principalmente su función como aminoácido protegido en la síntesis de péptidos. El grupo Boc protege el grupo amino durante las reacciones químicas, previniendo reacciones secundarias no deseadas. Tras la desprotección, el grupo amino libre puede participar en varios procesos bioquímicos, incluida la formación de enlaces peptídicos. Los objetivos moleculares y las vías implicadas dependen de los péptidos o proteínas específicas que se sinteticen .

Comparación Con Compuestos Similares

Compuestos similares

Ácido (3S,4S)-4-((terc-butoxicarbonil)amino)-1-metilpirrolidin-3-carboxílico: Se caracteriza por la presencia de un grupo amino protegido por Boc.

(3S)-3-((terc-butoxicarbonil)amino)-4-((2R,4R)-2-((1S,2R)-1-((ciclopropanosulfonil)carbamoyl)-2-etenilciclopentil)carbamoyl)-4-((6-metoxilisquinolin-1-il)oxi)pirrolidin-1-il)-4-oxobutanoato de terc-butilo: Otro derivado de aminoácido protegido por Boc con grupos funcionales adicionales.

Singularidad

La singularidad del ácido (3S,4S)-4-((terc-butoxicarbonil)amino)-1-metilpirrolidin-3-carboxílico radica en su estereoquímica específica y en la presencia del grupo protector Boc, lo que lo hace particularmente útil en la síntesis de péptidos y otras aplicaciones en las que se requiere una protección selectiva del grupo amino .

Propiedades

Fórmula molecular |

C11H20N2O4 |

|---|---|

Peso molecular |

244.29 g/mol |

Nombre IUPAC |

(3S,4S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-8-6-13(4)5-7(8)9(14)15/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-,8+/m0/s1 |

Clave InChI |

VUWUBDIBQTWFSE-JGVFFNPUSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1C(=O)O)C |

SMILES canónico |

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

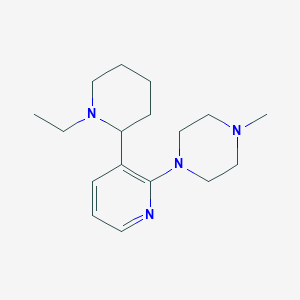

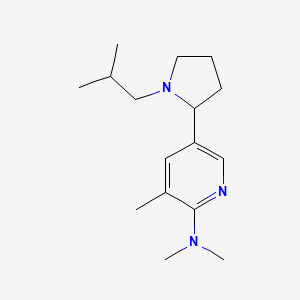

![(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)

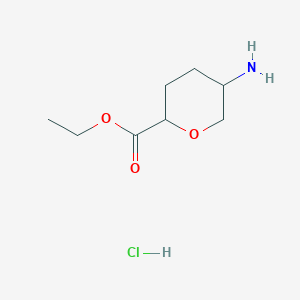

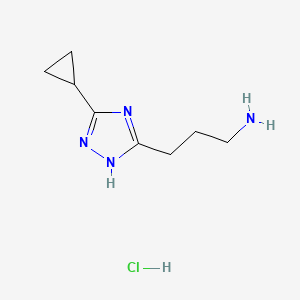

![2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride](/img/structure/B11820562.png)

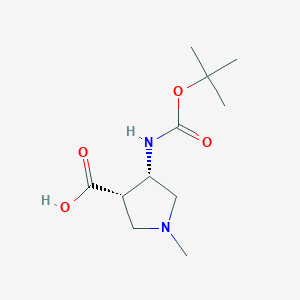

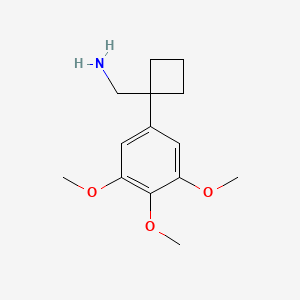

![4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11820578.png)